6-Amino-5-cyclopropoxypicolinonitrile
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Overview
Description
6-Amino-5-cyclopropoxypicolinonitrile is a chemical compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of an amino group at the 6th position, a cyclopropoxy group at the 5th position, and a nitrile group attached to the picoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyclopropoxypicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-cyclopropoxypicolinonitrile and an appropriate amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to introduce the amino group at the desired position on the picolinonitrile ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and cyclopropoxy groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
6-Amino-5-cyclopropoxypicolinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-Amino-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-carboxamidouracil: A related compound with similar structural features, used as a precursor for the synthesis of xanthine derivatives.
6-Aminopenicillanic Acid: The active nucleus of penicillins, known for its antibiotic properties.
2-Amino-4,6-diphenylnicotinonitrile: A compound with similar amino and nitrile groups, investigated for its cytotoxicity against cancer cell lines.
Uniqueness
6-Amino-5-cyclopropoxypicolinonitrile is unique due to its specific substitution pattern on the picolinonitrile ring, which imparts distinct chemical and biological properties. Its cyclopropoxy group adds to its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-amino-5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-6-1-4-8(9(11)12-6)13-7-2-3-7/h1,4,7H,2-3H2,(H2,11,12) |
InChI Key |
MNGQZYJATOTAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C#N)N |
Origin of Product |
United States |
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